N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide

Lipophilicity ADME Pyrrolidine carboxamide

This pyrrolidine-3-carboxamide building block offers a unique combination of low lipophilicity (XLogP3=2.0), fragment-like metrics (MW<300, 3 rotatable bonds, TPSA=45.2 Ų), and a reactive 3-chloropyridine handle for cross-coupling. Unlike its piperidine analog (XLogP3=2.4), its lower logP reduces nonspecific binding, making it ideal for CNS and FBDD programs. Patent-defined SMYD inhibitor context supports oncology SAR studies. Generic substitution risks uncontrolled variables in permeability, metabolism, and off-target binding.

Molecular Formula C14H20ClN3O
Molecular Weight 281.78 g/mol
CAS No. 2640967-85-5
Cat. No. B6470084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide
CAS2640967-85-5
Molecular FormulaC14H20ClN3O
Molecular Weight281.78 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CCN(C1)C2=C(C=NC=C2)Cl
InChIInChI=1S/C14H20ClN3O/c1-14(2,3)17-13(19)10-5-7-18(9-10)12-4-6-16-8-11(12)15/h4,6,8,10H,5,7,9H2,1-3H3,(H,17,19)
InChIKeyMQYNVYLKTDYQBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide (CAS 2640967-85-5): A Pyrrolidine Carboxamide Scaffold within the SMYD Inhibitor Patent Space


N-tert-Butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide (CAS 2640967-85-5) is a synthetic pyrrolidine-3-carboxamide building block characterized by a tertiary butyl amide, a pyrrolidine core, and a 3-chloropyridin-4-yl substituent [1]. Its molecular formula is C14H20ClN3O and its molecular weight is 281.78 g/mol [1]. The compound falls within the generic structural scope of substituted pyrrolidine carboxamide patents claiming SMYD protein (SMYD2/SMYD3) inhibitory activity for oncology applications, making it a candidate tool compound for epigenetic drug discovery [2].

Why N-tert-Butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide Cannot Be Interchanged with Other Pyrrolidine-3-carboxamide Analogs


Substitution of the pyrrolidine ring with piperidine, removal of the 3-chloro group, or alteration of the N-tert-butyl amide each produce analogs with measurably distinct computed physicochemical properties—for example, the piperidine analog (CAS 2877680-86-7) shows a higher XLogP3 of 2.4 compared to 2.0 for the target compound [1][2]. Since no head-to-head pharmacological data are publicly available for this compound, any assumption of functional equivalence to other pyrrolidine-3-carboxamide derivatives is unwarranted; even small changes in logP and molecular weight can substantially alter membrane permeability, metabolic stability, and off-target binding in cell-based and in vivo models. Consequently, procurement decisions relying on generic substitution risk introducing uncontrolled variables that cannot be quantitatively justified within the current evidence base.

Quantitative Evidence Guide for N-tert-Butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide: Comparator-Based Physicochemical Differentiation


Lipophilicity Differential: XLogP3 Comparison with the Piperidine Ring Analog

The target compound exhibits a computed XLogP3 of 2.0, which is 0.4 log units lower than the piperidine analog (XLogP3 = 2.4) [1][2]. This difference arises from the replacement of the six-membered piperidine ring with a five-membered pyrrolidine ring. Lower lipophilicity may translate into improved aqueous solubility, reduced non-specific protein binding, and more favorable in vivo clearance profiles.

Lipophilicity ADME Pyrrolidine carboxamide

Molecular Weight Reduction vs. Piperidine Analog While Maintaining Equivalent Topological Polar Surface Area

The target compound has a molecular weight of 281.78 g/mol compared to 295.81 g/mol for the piperidine analog, yet both share an identical topological polar surface area (TPSA) of 45.2 Ų [1][2]. This 14.03 g/mol reduction in MW, at constant TPSA, improves the compound's compliance with Lipinski's Rule of Five (MW < 500 Da) and may favor passive membrane permeability because permeability is inversely correlated with molecular weight at equivalent TPSA.

Permeability Drug-likeness Fragment-based design

Patent-Disclosed Structural Scope as a SMYD Protein Inhibitor Tool Compound

The compound's structure falls within the generic Formula I of US Patent Application US 2017/0247326 A1, which specifically claims substituted pyrrolidine carboxamide compounds as inhibitors of SMYD proteins (SMYD3 and SMYD2) for cancer treatment [1]. While no IC50 or Ki value for this specific compound is publicly disclosed, the patent's exemplification of closely related structures—including varying pyridyl substitution patterns—provides a class-level rationale for selecting this compound as a tool molecule in SMYD-related target identification or validation studies. Analogs not containing the 3-chloropyridin-4-yl group or the N-tert-butyl amide fall outside this patent-scoped biological activity space.

Epigenetics SMYD inhibitors Chemical probe

Defined Application Scenarios for N-tert-Butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide Based on Current Evidence


SMYD Inhibitor Lead Generation and SAR Expansion

Given its structural fit within the SMYD inhibitor patent chemical space [1], this compound can serve as an initial scaffold for systematic structure-activity relationship (SAR) studies targeting SMYD2 or SMYD3. Researchers can modify the 3-chloropyridin-4-yl position or the tert-butyl amide to map key interactions with the SMYD active site, guided by the patent's disclosed biological data for related analogs.

Physicochemical Property Optimization for CNS or Low-Lipophilicity Programs

The lower lipophilicity (XLogP3 = 2.0) and lower molecular weight (281.78 g/mol) of this compound relative to its piperidine analog [2] make it a more suitable starting point for programs requiring reduced lipophilicity—such as central nervous system (CNS) drug discovery, where a logP below 3 is desirable to limit blood-brain barrier permeation and minimize non-specific binding.

Fragment-Based or Structure-Based Drug Design Campaigns

With only three rotatable bonds and a molecular weight well below 300 Da, this compound meets fragment-like criteria for fragment-based drug discovery (FBDD) libraries. Its TPSA of 45.2 Ų and single hydrogen bond donor also align with clinic-ready fragment metrics, positioning it as a low-complexity probe for crystallography- or surface plasmon resonance (SPR)-based screening cascades [2].

Synthetic Intermediate for Diversified Pyrrolidine Carboxamide Libraries

The presence of a reactive 3-chloropyridine handle permits further derivatization through cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling the construction of focused compound libraries for high-throughput screening. This synthetic versatility, combined with the compound's patent-defined biological context [1], supports its use as a privileged intermediate in medicinal chemistry programs.

Quote Request

Request a Quote for N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.